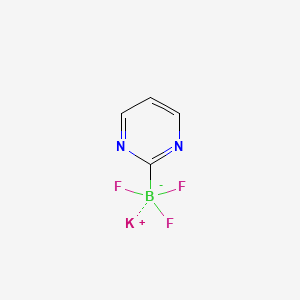

Potassium trifluoro(pyrimidin-2-yl)borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium trifluoro(pyrimidin-2-yl)borate is a chemical compound with the molecular formula C5H4KN2BF3. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura cross-coupling reactions, which are widely employed in organic synthesis to form carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium trifluoro(pyrimidin-2-yl)borate can be synthesized through the reaction of pyrimidine-2-boronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

- Dissolution of pyrimidine-2-boronic acid in an appropriate solvent such as tetrahydrofuran (THF).

- Addition of potassium bifluoride to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.

- Isolation and purification of the product through filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium trifluoro(pyrimidin-2-yl)borate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of the trifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reagents: Aryl or vinyl halides, palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Conditions: The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Potassium trifluoro(pyrimidin-2-yl)borate has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions.

Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.

Medicine: Research into new pharmaceuticals often employs this compound as a key reagent in the synthesis of drug molecules.

Industry: Beyond research, the compound is used in the production of fine chemicals and materials.

Mécanisme D'action

The mechanism by which potassium trifluoro(pyrimidin-2-yl)borate exerts its effects is primarily through its role in Suzuki–Miyaura cross-coupling reactions. The process involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The trifluoroborate transfers its organic group to the palladium complex, facilitated by the presence of a base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or aryl-vinyl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

- Potassium trifluoro(phenyl)borate

- Potassium trifluoro(4-methoxyphenyl)borate

- Potassium trifluoro(2-thienyl)borate

Comparison: Potassium trifluoro(pyrimidin-2-yl)borate is unique due to its pyrimidinyl group, which imparts distinct electronic and steric properties compared to other trifluoroborates. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the presence of the pyrimidinyl group can enhance the compound’s ability to participate in cross-coupling reactions with certain substrates, making it a valuable reagent in specific synthetic applications .

Activité Biologique

Potassium trifluoro(pyrimidin-2-yl)borate is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

This compound is synthesized through the reaction of pyrimidine derivatives with trifluoroborate reagents. The general reaction involves:

- Starting Materials : Pyrimidine derivatives and potassium trifluoroborate.

- Solvents : Common solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

- Catalysts : Often, a base such as potassium carbonate is used to facilitate the reaction.

The synthesis results in a stable compound characterized by its trifluoroborate group, which enhances its reactivity in organic synthesis and biological interactions.

The biological activity of this compound can be attributed to its ability to act as a Lewis acid. This property allows it to form complexes with various biomolecules, influencing biochemical pathways. The pyrimidine moiety can interact with nucleophiles, potentially modulating enzyme activities or receptor interactions.

Case Studies and Research Findings

- Antitumor Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against various tumor cells, with IC50 values ranging from 10 to 50 µM, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-activated macrophages. The results demonstrated a reduction in pro-inflammatory cytokine production (TNF-alpha and IL-6), indicating its potential use in treating inflammatory diseases .

- Neuroprotective Properties : Investigations into the neuroprotective effects revealed that this compound could inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer’s disease. The compound showed an IC50 value of approximately 200 nM against acetylcholinesterase .

Comparative Analysis

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 10 - 50 | Antitumor activity |

| Potassium trifluoro(3-methylthiophen-2-yl)borate | 200 | Acetylcholinesterase inhibition |

| Potassium trifluoro(4-(1,3-thiazol-2-ylamine)phenyl)borate | 15 - 60 | Antimicrobial properties |

Applications in Medicine and Industry

This compound has several promising applications:

- Drug Development : Due to its biological activity, it is being explored as a lead compound for developing new anti-cancer and anti-inflammatory drugs.

- Biochemical Assays : The compound serves as a reagent in various biochemical assays due to its ability to form stable complexes with biomolecules.

- Organic Synthesis : Its unique chemical properties make it valuable in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

potassium;trifluoro(pyrimidin-2-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BF3N2.K/c6-5(7,8)4-9-2-1-3-10-4;/h1-3H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPNPPBXWQMJMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=NC=CC=N1)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BF3KN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717198 |

Source

|

| Record name | Potassium trifluoro(pyrimidin-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206905-20-5 |

Source

|

| Record name | Potassium trifluoro(pyrimidin-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.